1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one is a chemical compound that features a pyran ring fused to a phenylprop-2-en-1-one moiety This compound is of interest due to its unique structure, which combines the reactivity of the enone group with the stability of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one typically involves the condensation of 3,4-dihydro-2H-pyran-6-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The enone group can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-6-carbaldehyde: A precursor in the synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one.
Acetophenone: Another precursor used in the synthesis.
1-(3,4-Dihydro-2H-pyran-6-yl)ethanol: A related compound with a hydroxyl group instead of the enone group.
Uniqueness
This compound is unique due to its combination of a pyran ring and an enone group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
CAS No. |
649570-49-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14O2/c15-13(14-8-4-5-11-16-14)10-9-12-6-2-1-3-7-12/h1-3,6-10H,4-5,11H2 |
InChI Key |
YBKHUCCRHKHEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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